1-Oxaspiro[4.5]decan-4-one 1-Oxaspiro[4.5]decan-4-one
Brand Name: Vulcanchem
CAS No.: 22929-53-9
VCID: VC7960523
InChI: InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2
SMILES: C1CCC2(CC1)C(=O)CCO2
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

1-Oxaspiro[4.5]decan-4-one

CAS No.: 22929-53-9

Cat. No.: VC7960523

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

1-Oxaspiro[4.5]decan-4-one - 22929-53-9

Specification

CAS No. 22929-53-9
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name 1-oxaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2
Standard InChI Key LNQQXBSYISQVNK-UHFFFAOYSA-N
SMILES C1CCC2(CC1)C(=O)CCO2
Canonical SMILES C1CCC2(CC1)C(=O)CCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spirocyclic framework where a five-membered oxolane ring (1-oxa) shares a single atom (spiro carbon) with a six-membered cyclohexane ring. The ketone group at the 4-position introduces reactivity for downstream functionalization:

Key structural attributes:

  • Molecular formula: C₉H₁₄O₂

  • Molecular weight: 154.21 g/mol

  • Stereochemistry: Non-planar sp³-hybridized spiro carbon induces axial chirality in derivatives .

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceLiquid
Storage Temperature4°C
SMILESC1CCC2(CC1)C(=O)CCO2
InChI KeyLNQQXBSYISQVNK-UHFFFAOYSA-N

Synthetic Methodologies

Prins/Pinacol Cascade Reaction

A landmark synthesis involves a Lewis acid-catalyzed tandem Prins/pinacol rearrangement using aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol :

  • Catalyst: BF₃·OEt₂ or SnCl₄

  • Scope: Compatible with aromatic, aliphatic, and α,β-unsaturated aldehydes (e.g., benzaldehyde yields 72%) .

  • Mechanism:

    • Prins cyclization: Aldehyde reacts with cyclobutanol to form oxocarbenium ion.

    • Pinacol rearrangement: 1,2-shift generates the spirocyclic ketone .

Norbornyl α-Diketone Fragmentation

An alternative route employs norbornyl α-diketones subjected to Grob-type fragmentation :

  • Propargylation: Zinc-mediated addition of propargyl groups to diketones.

  • Cycloisomerization: Ag⁺-catalyzed cyclization to spiro dihydrofurans.

  • Acid treatment: p-TSA-induced fragmentation yields 1-oxaspiro[4.5]decan-6-one derivatives .

Table 2: Comparative Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Prins/pinacol cascade65–85Broad substrate toleranceRequires anhydrous conditions
Norbornyl fragmentation90–99High diastereoselectivityMulti-step protocol

Functional Applications

Pharmaceutical Intermediates

The compound serves as a precursor for bioactive molecules:

  • Spirodiclofen analogs: 3-(2,4-Dichlorophenyl)-3,4-dihydroxy-1-oxaspiro[4.5]decan-2-one is a registered acaricide reference standard .

  • CNS agents: 4-[4-(4-Fluorophenyl)piperazine-1-carbonyl] derivatives exhibit logP = 2.64, suggesting blood-brain barrier permeability .

Materials Science

  • Polymer additives: Spirocyclic lactones enhance thermal stability in polyesters.

  • Ligand design: The rigid spiro backbone coordinates transition metals in catalysis .

Spectroscopic and Analytical Data

NMR Characterization

  • ¹H NMR (CDCl₃): δ 1.45–1.78 (m, cyclohexane CH₂), δ 3.65 (t, OCH₂), δ 4.12 (s, spiro CH) .

  • ¹³C NMR: δ 209.5 (C=O), δ 78.9 (spiro C), δ 25–35 (cyclohexane CH₂) .

Mass Spectrometry

  • ESI-MS: m/z 154.21 [M+H]⁺, fragmentation peaks at m/z 136 (loss of H₂O) and 109 (ring opening) .

Industrial-Scale Production

Packaging Specifications

  • Bulk formats: 25 kg polyethylene pails, 1-ton super sacks .

  • Purity grades: ACS (≥99%), pharmaceutical (≥99.9%) .

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